1,2,3,3-Tetrachloro-propene

Description

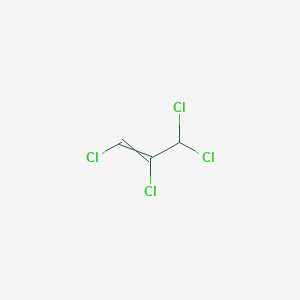

Structure

3D Structure

Properties

Molecular Formula |

C3H2Cl4 |

|---|---|

Molecular Weight |

179.9 g/mol |

IUPAC Name |

1,2,3,3-tetrachloroprop-1-ene |

InChI |

InChI=1S/C3H2Cl4/c4-1-2(5)3(6)7/h1,3H |

InChI Key |

JUGQRTGGLWOBPG-UHFFFAOYSA-N |

Canonical SMILES |

C(=C(C(Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Physicochemical Properties of 1,2,3,3 Tetrachloropropene

1,2,3,3-Tetrachloropropene (B1241579) is a colorless to yellowish oily liquid. guidechem.comsmolecule.com It is characterized by the molecular formula C₃H₂Cl₄ and has a molecular weight of approximately 179.86 g/mol . guidechem.com This compound is generally soluble in organic solvents like chloroform (B151607) and carbon tetrachloride but has low solubility in water. wipo.intgoogle.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₂Cl₄ | guidechem.com |

| Molecular Weight | 179.86 g/mol | guidechem.com |

| Appearance | Colorless to yellowish oily liquid | guidechem.comsmolecule.com |

| Density | ~1.539 g/cm³ | guidechem.com |

| Boiling Point | ~173.8 °C at 760 mmHg | guidechem.com |

| Melting Point | 29-31 °C | guidechem.com |

| Flash Point | ~62.3 °C | guidechem.com |

| Vapor Pressure | 1.66 mmHg at 25°C | guidechem.com |

| Solubility | Soluble in organic solvents, low solubility in water | wipo.intgoogle.com |

Synthesis of 1,2,3,3 Tetrachloropropene

The synthesis of 1,2,3,3-tetrachloropropene (B1241579) can be achieved through various chemical routes, often involving multi-step processes of chlorination and dehydrochlorination.

One common method starts with 1,3-dichloropropene (B49464) as the raw material. This process involves a sequence of secondary chlorination, secondary dehydrochlorination, and isomerization. smolecule.comgoogle.comcymitquimica.com In the initial step, 1,3-dichloropropene undergoes chlorination to produce 1,1,2,3-tetrachloropropane. smolecule.comcymitquimica.com This is followed by a dehydrochlorination step, often using a base like calcium hydroxide, to yield a mixture of trichloropropenes. smolecule.comgoogle.comcymitquimica.com This mixture is then subjected to a second chlorination to form pentachloropropanes. google.comcymitquimica.com The final step is the dehydrochlorination of the pentachloropropane mixture to produce tetrachloropropenes, which can then be isomerized to obtain 1,2,3,3-tetrachloropropene. google.comcymitquimica.com

Another synthetic pathway involves the dehydrochlorination of 1,1,2,2,3-pentachloropropane. cymitquimica.com This reaction can be catalyzed to favor the formation of 1,2,3,3-tetrachloropropene.

A patented process describes the preparation of 1,1,2,3-tetrachloropropene from 1,2,3-trichloropropane (B165214). chembk.com This method also yields 1,2,2,3-tetrachloropropane (B86103) as a by-product. chembk.com The process involves the chlorination of 1,2,3-trichloropropane to a mixture of tetrachloro- and pentachloropropanes, followed by dehydrochlorination. chembk.com

Derivatives and Transformation Products of 1,2,3,3 Tetrachloro Propene

Synthesis of Fluorinated Derivatives

The halogen exchange reaction, or fluorination, is a primary transformation pathway for tetrachloropropenes, converting them into hydrofluoroolefins (HFOs), which are recognized for their low global warming potential (GWP) and zero ozone depletion potential (ODP).

1,2,3,3-Tetrachloropropene (B1241579) is a key starting material in the multi-step synthesis of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), a leading replacement for R-134a in automotive air conditioning systems. google.com The manufacturing process often involves the isomerization of 1,2,3,3-tetrachloropropene or related isomers to 1,1,2,3-tetrachloropropene (TCP or HCO-1230xa), which is then subjected to fluorination. google.comepo.org

A common industrial route proceeds in several integrated steps:

Hydrofluorination to HCFO-1233xf: 1,1,2,3-Tetrachloropropene (TCP) is reacted with hydrogen fluoride (B91410) (HF) in the vapor phase over a fluorination catalyst to produce 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf). i-scholar.inscispace.comresearchgate.net

Hydrofluorination to HCFC-244bb: The intermediate HCFO-1233xf is then further fluorinated, typically in the liquid phase, to yield 2-chloro-1,1,1,2-tetrafluoropropane (B160773) (HCFC-244bb). i-scholar.inscispace.com

Dehydrochlorination to HFO-1234yf: The final step involves the dehydrochlorination of HCFC-244bb to produce the target molecule, HFO-1234yf. i-scholar.inscispace.com

A patented method describes a two-reactor process starting from 1,1,2,3-tetrachloropropene (TCP) and HF. trea.com In the first reactor, the reactants are converted to a mixture containing 2,3-dichloro-3,3-difluoropropene (B1433596) (HCFO-1232xf), which is then fed directly into a second reactor for conversion to HFO-1234yf. trea.com

Similarly, 1,3,3,3-Tetrachloroprop-1-ene (HCO-1230zd), an isomer, is a precursor for 1,3,3,3-tetrafluoropropene (HFO-1234ze), another important HFO used as a refrigerant and blowing agent. patsnap.com The synthesis involves fluorination of HCO-1230zd to an intermediate such as 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd), which is subsequently converted to HFO-1234ze. patsnap.comepo.org

Table 1: Key Intermediates in the Synthesis of HFO-1234yf from Tetrachloropropene (B83866)

| Precursor/Intermediate | Chemical Name | Role in Synthesis |

|---|---|---|

| 1,2,3,3-Tetrachloropropene | 1,2,3,3-Tetrachloropropene | Initial starting material, often isomerized. |

| HCO-1230xa | 1,1,2,3-Tetrachloropropene | Key precursor for fluorination. epo.orgi-scholar.in |

| HCFO-1233xf | 2-chloro-3,3,3-trifluoropropene | Essential intermediate formed from the fluorination of HCO-1230xa. researchgate.netwipo.int |

| HCFC-244bb | 2-chloro-1,1,1,2-tetrafluoropropane | Intermediate formed from the fluorination of HCFO-1233xf. i-scholar.inscispace.com |

| HFO-1234yf | 2,3,3,3-tetrafluoropropene | Final product, a low-GWP refrigerant. google.com |

The synthesis of halogenated propene derivatives can result in the formation of stereoisomers (e.g., cis/trans or E/Z isomers), and the distribution of these isomers is highly dependent on reaction parameters. epo.org For instance, in the synthesis of HFO-1234ze, both E- and Z-isomers can be formed. epo.orggoogle.com

Research into the synthesis of analogous halogenated propane (B168953) derivatives provides insight into the factors controlling stereochemistry:

Temperature: In gas-phase reactions of compounds like 1,1,3,3-tetrachloro-2-propene, higher temperatures (e.g., >250°C) tend to favor the formation of the trans-isomer, which is attributed to reduced steric hindrance during the fluorination process.

Pressure: In liquid-phase systems, elevated pressures (5–10 bar) can increase the solubility of hydrogen fluoride, which may promote the formation of the cis-isomer through concerted reaction mechanisms.

Molar Ratios: The ratio of reactants, such as the HF-to-substrate ratio, is crucial. An excess of HF can shift the reaction equilibrium toward the desired fluorinated products but also carries the risk of over-fluorination.

Formation of Other Chlorinated Propene Derivatives

Beyond fluorination, 1,2,3,3-tetrachloropropene can be converted into other chlorinated propenes through various reactions. A significant transformation is the isomerization to its more industrially utilized isomers.

The effluent from certain dehydrochlorination processes can contain a mixture of tetrachloropropene isomers, including 2,3,3,3-tetrachloropropene and 1,1,2,3-tetrachloropropene. google.com The 2,3,3,3-tetrachloropropene can be converted to the 1,1,2,3-isomer through an allylic rearrangement catalyzed by a Lewis acid, such as anhydrous ferric chloride (FeCl₃). google.comgoogle.com This isomerization is a critical step in processes where 1,1,2,3-tetrachloropropene is the required feedstock. google.comgoogle.com

Furthermore, radical chlorination of related compounds like 1,3,3-trichloropropene (B108970) at high temperatures (300°C) can yield 1,1,2,3-tetrachloropropene, demonstrating another pathway for the formation of tetrachloropropene derivatives.

Table 2: Isomerization of Tetrachloropropene

| Starting Isomer | Product Isomer | Catalyst | Significance |

|---|---|---|---|

| 2,3,3,3-Tetrachloropropene | 1,1,2,3-Tetrachloropropene | Ferric Chloride (FeCl₃) | Converts less useful isomer to key precursor for HFO-1234yf synthesis. google.comgoogle.com |

| Thermal Isomerization | 1,1,2,3-Tetrachloropropene | Heat (180°C) | A non-catalytic method, though may result in lower yields compared to catalytic processes. google.com |

Role as a Precursor in Complex Organic Synthesis (e.g., Epoxides, Agrochemical and Pharmaceutical Intermediates)

1,2,3,3-Tetrachloropropene and its isomers are valuable precursors in the synthesis of complex organic molecules, including intermediates for the agrochemical and pharmaceutical industries. ontosight.ai

Agrochemical Intermediates: 1,1,2,3-Tetrachloropropene is a documented intermediate in the preparation of pesticides, particularly selective herbicides. google.com For example, it is a precursor to the herbicide S-(2,3,3-trichloroallyl)diisopropylthiolcarbamate, commonly known as triallate. google.comgoogle.com It is also listed as an intermediate for the herbicide "Yeyanwei". echemi.com

Pharmaceutical Intermediates: The compound's reactive nature makes it a useful building block for synthesizing more complex molecules that serve as pharmaceutical intermediates. ontosight.ai

While the direct synthesis of epoxides from 1,2,3,3-tetrachloropropene is not prominently detailed in the provided search context, its unsaturated nature makes it a plausible substrate for epoxidation reactions, a common transformation for alkenes in organic synthesis.

Characterization of Transformation Products under Specific Conditions

The transformation of 1,2,3,3-tetrachloropropene has been studied under specific laboratory conditions, particularly in the context of its metabolic activation and mutagenicity. When incubated with a rat liver homogenate fraction (S9 mix), which simulates metabolic processes, allylic chloropropenes like 1,2,3,3-tetrachloropropene can be activated, leading to mutagenic activity. nih.gov

Studies have shown that structural parameters, including the specific arrangement of chlorine atoms and cis/trans isomerism, influence the degree to which these compounds are activated by metabolic enzymes. nih.gov For the cis-isomer of 1,1,2,3-tetrachloro-2-propene, increasing the concentration of the S9 fraction in the metabolizing system was found to enhance its mutagenicity, indicating the formation of reactive transformation products. nih.gov

Analytical Characterization and Quantification Approaches for 1,2,3,3 Tetrachloro Propene

Chromatographic Methodologies

Chromatography is a cornerstone for the separation and analysis of complex mixtures, including chlorinated hydrocarbons like 1,2,3,3-tetrachloropropene (B1241579). These methods are crucial for isolating the compound from reactants, byproducts, and environmental matrices, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and analyzing complex mixtures. While specific, validated HPLC methods for the routine quantification of 1,2,3,3-tetrachloropropene are not extensively detailed in publicly available literature, general methods for related chlorinated propenes demonstrate its applicability.

For instance, a reverse-phase (RP) HPLC method has been developed for the isomer 1,1,2,3-tetrachloropropene. Such a method typically employs a C18 or a specialized reverse-phase column. The separation is achieved using a mobile phase, which is often a mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous solution, sometimes with an acid modifier like phosphoric or formic acid to improve peak shape. For Mass Spectrometry (MS) compatible applications, volatile modifiers like formic acid are preferred. Detection is commonly performed using a UV detector.

The principles of this approach can be adapted for 1,2,3,3-tetrachloropropene. A typical setup would involve:

Table 1: Illustrative HPLC Parameters for Chlorinated Propene Analysis

| Parameter | Description |

|---|---|

| Column | Reverse-Phase C18 or similar nonpolar stationary phase |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |

| Detector | UV-Vis Detector (e.g., at 254 nm) nih.gov |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Application | Separation from isomers and impurities for quantification |

This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetic studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Structural Elucidation

Gas chromatography coupled with mass spectrometry (GC-MS) is a definitive technique for the analysis of volatile and semi-volatile compounds like 1,2,3,3-tetrachloropropene. It excels in both separating the compound from complex mixtures and providing structural information for unambiguous identification.

In GC, the compound is vaporized and passed through a capillary column with a carrier gas. The separation is based on the compound's boiling point and affinity for the column's stationary phase. Different isomers of tetrachloropropene (B83866) can be effectively separated using this method. Following separation, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint.

The mass spectrum of 1,2,3,3-tetrachloropropene shows characteristic peaks corresponding to the parent molecular ion and its isotopic variants (due to the presence of ³⁵Cl and ³⁷Cl isotopes), as well as specific fragment ions. researchgate.net Analysis of these fragment ions helps in the structural elucidation and differentiation from its isomers. For example, 1,2,3,3-tetrachloro-1-propene has been identified as a product in the photolysis of cis-1,2-dichloroethene using GC-MS. nih.gov

Table 2: Key GC-MS Data for 1,2,3,3-Tetrachloropropene

| Parameter | Value | Reference |

|---|---|---|

| Primary Application | Purity assessment, structural identification, trace analysis | nih.gov |

| Top m/z Peak | 143 | researchgate.net |

| 2nd Highest m/z Peak | 145 | researchgate.net |

| 3rd Highest m/z Peak | 108 | researchgate.net |

Spectroscopic Techniques

Spectroscopic methods probe the interaction of electromagnetic radiation with the molecule to reveal information about its structure, bonding, and functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule's functional groups. A vapor-phase IR spectrum for 1,2,3,3-tetrachloropropene has been recorded. bhu.ac.in

While a fully interpreted spectrum is not available in the searched literature, the key functional groups in 1,2,3,3-tetrachloropropene would produce characteristic absorption bands.

Advanced Characterization Methods (e.g., Electron Diffraction, X-ray Crystallography)

For an unambiguous determination of molecular geometry and conformation in three-dimensional space, more advanced techniques are required.

Gas-Phase Electron Diffraction (GED): This technique is a powerful method for determining the precise structure of molecules in the gas phase, free from the intermolecular forces present in liquids and solids. A study utilizing GED investigated the molecular structures and conformations of several chloropropenes, including cis- and trans-1,2,3,3-tetrachloropropene, at approximately 330 K. bhu.ac.in

The research found that for trans-1,2,3,3-tetrachloropropene, the predominant conformer is one where the C₃-H bond eclipses the C=C double bond. bhu.ac.in However, the study suggests that a small amount of a second conformer, where the C₃-H bond is anti to the C=C double bond, is also likely present in the gas phase. bhu.ac.in For cis-1,2,3,3-tetrachloropropene, a mixture of two conformers was identified: approximately 41% of a syn form (H-C-C=C torsional angle of 0°) and 59% of a gauche form (torsional angle of 133°). bhu.ac.in

X-ray Crystallography: X-ray crystallography is the definitive method for determining the atomic and molecular structure of a compound in its solid, crystalline state. nist.gov It works by diffracting a beam of X-rays off the ordered array of atoms within a crystal, producing a diffraction pattern that can be mathematically transformed into a three-dimensional electron density map of the molecule. nist.gov This allows for the precise measurement of bond lengths, bond angles, and stereochemistry.

While X-ray crystallography is a gold standard for structural analysis, it requires a suitable single crystal of the compound, which can be challenging to obtain. chemicalbook.com For chlorinated alkenes, the technique has been used to confirm the structure of intermediates like halonium ions. However, specific X-ray crystallographic data for 1,2,3,3-tetrachloropropene were not found in the surveyed literature.

Kinetic Studies utilizing Coupled Analytical Techniques (e.g., Time-Resolved GC-MS)

Kinetic studies are fundamental to understanding the reactivity and environmental fate of chemical compounds such as 1,2,3,3-tetrachloropropene. By determining the rate at which a compound reacts with key atmospheric oxidants (e.g., hydroxyl radicals (•OH), ozone (O₃), or chlorine (Cl) atoms), scientists can predict its atmospheric lifetime and degradation pathways. Coupled analytical techniques, particularly time-resolved Gas Chromatography-Mass Spectrometry (GC-MS), provide a powerful methodology for conducting these investigations. rsc.orghidenanalytical.com This approach combines the superior separation capabilities of gas chromatography with the definitive identification and quantification power of mass spectrometry, allowing for precise monitoring of reactants and products over the course of a reaction. openaccesspub.orgthermofisher.com

The general principle of a kinetic study using coupled techniques involves initiating a reaction in a controlled environment, such as an atmospheric simulation chamber or a flow tube reactor, and monitoring the concentration of the parent compound over time. rsc.orgconicet.gov.ar For a volatile organic compound (VOC) like 1,2,3,3-tetrachloropropene, a typical experimental setup would involve introducing a known concentration of the compound into the reactor along with a specific oxidant. The reaction is then initiated, often through photolysis to generate radicals. osti.gov

At discrete time intervals, a sample of the gas mixture is extracted from the reactor and analyzed. This is where the coupled GC-MS system is employed. nih.gov

Gas Chromatography (GC): The sampled mixture is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column's stationary phase separates the various components of the mixture based on properties like boiling point and polarity. thermofisher.com This ensures that 1,2,3,3-tetrachloropropene is chromatographically resolved from the oxidant, potential degradation products, and any other compounds in the matrix.

Mass Spectrometry (MS): As each separated component elutes from the GC column, it enters the mass spectrometer. The molecules are ionized, typically by electron impact (EI), which causes them to fragment in a predictable and reproducible manner. The mass analyzer separates these fragments based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum that serves as a chemical fingerprint for the compound. researchgate.net This allows for unambiguous identification of 1,2,3,3-tetrachloropropene and aids in the structural elucidation of any transformation products.

The findings from such studies are critical for environmental modeling. For instance, the degradation kinetics of a related compound, methyl dichloroacetate, with Cl atoms were successfully determined using a simulation chamber coupled with FTIR and GC-MS for product identification. rsc.orgconicet.gov.ar Similarly, the photocatalytic degradation of other chlorinated VOCs has been quantified using GC-FID analysis to monitor concentration changes. mdpi.com These examples highlight the robustness of chromatographic techniques coupled with appropriate detectors for deriving essential kinetic data.

Interactive Data Table: Illustrative Kinetic Data for the Reaction of 1,2,3,3-Tetrachloro-propene with •OH Radicals

The following table is a hypothetical representation of data that would be generated from a time-resolved GC-MS experiment. It illustrates the decay of this compound over time, which is used to calculate the pseudo-first-order rate constant (k').

| Reaction Time (seconds) | Normalized Concentration of this compound (C/C₀) | ln(C/C₀) |

| 0 | 1.000 | 0.000 |

| 30 | 0.887 | -0.120 |

| 60 | 0.787 | -0.240 |

| 90 | 0.698 | -0.360 |

| 120 | 0.619 | -0.480 |

| 150 | 0.549 | -0.600 |

| 180 | 0.487 | -0.720 |

| Calculated Rate Constant (k') | ~4.0 x 10⁻³ s⁻¹ |

Computational Chemistry and Theoretical Studies on 1,2,3,3 Tetrachloro Propene

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. For 1,2,3,3-tetrachloropropene (B1241579), DFT would be instrumental in predicting its reactivity and the energetics of its chemical reactions.

Prediction of Isomer-Specific Reactivity and PropertiesDFT calculations can effectively differentiate between the properties and reactivity of various isomers of a compound. For tetrachloropropenes, this would involve comparing the electronic properties of 1,2,3,3-tetrachloropropene with its other isomers. Key parameters such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges would be calculated to predict sites susceptible to nucleophilic or electrophilic attack. While studies on other chlorinated molecules demonstrate this capability, specific data for 1,2,3,3-tetrachloropropene is not available.

Illustrative Table of DFT-Calculable Properties for Isomer Comparison

| Property | Description | Predicted Insight for 1,2,3,3-Tetrachloropropene |

|---|---|---|

| HOMO/LUMO Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller gap generally implies higher reactivity. |

| Electrostatic Potential | Maps the charge distribution on the molecule's surface. | Reveals electron-rich (red) and electron-poor (blue) regions, predicting sites for electrophilic and nucleophilic attack, respectively. |

| Mulliken Atomic Charges | Calculates the partial charge on each atom in the molecule. | Quantifies the electrophilicity of carbon atoms and the effect of chlorine substitution on charge distribution. |

Molecular Dynamics (MD) Simulations for Reaction Mechanisms and IntermediatesMD simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. By applying the laws of motion, MD can simulate reaction trajectories, revealing the step-by-step mechanism of bond formation and breaking. It is particularly useful for identifying short-lived intermediates and understanding the role of the solvent or environment in a reaction. While quantum-chemical MD simulations have been used to investigate the combustion of related compounds like 1,3-dichloropropene (B49464), no such simulations appear to have been published for 1,2,3,3-tetrachloropropene.

Table of Compounds Mentioned

| Compound Name |

|---|

| 1,2,3,3-Tetrachloropropene |

| 1,2,3-trichloropropane (B165214) |

Environmental Fate and Degradation Mechanisms of 1,2,3,3 Tetrachloro Propene

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes in the environment. These pathways are crucial for determining the persistence of a substance in soil, water, and air.

Hydrolysis Processes and Kinetics

Hydrolysis is a chemical reaction in which a molecule of water reacts with a substance, sometimes causing it to break down. The rate, or kinetics, of this process is influenced by factors such as pH and temperature. For many chlorinated aliphatic hydrocarbons, hydrolysis can be a significant degradation pathway, although often a very slow one. Specific kinetic data and half-life values for the hydrolysis of 1,2,3,3-tetrachloropropene (B1241579) under various environmental conditions are not documented in the available scientific literature.

Photolytic Decomposition and Resulting Byproducts

Photolysis, or photodegradation, is the breakdown of chemical compounds by light, particularly sunlight. In the atmosphere, this often involves reactions with photochemically generated hydroxyl radicals. This process can be a primary removal mechanism for volatile organic compounds. However, studies detailing the atmospheric half-life, the specific byproducts resulting from the photolytic decomposition of 1,2,3,3-tetrachloropropene, or the wavelengths of light it absorbs are not available.

Reductive Dechlorination Mechanisms in Anoxic Environments

In anoxic (oxygen-deprived) environments, such as deep groundwater and sediments, reductive dechlorination can be a key degradation mechanism for chlorinated compounds. This process involves the sequential removal of chlorine atoms, which is often mediated by reduced metals or minerals. There is no specific information available detailing the occurrence or mechanisms of reductive dechlorination for 1,2,3,3-tetrachloropropene.

Biotic Transformation Processes in Environmental Systems

Biotic transformation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms like bacteria and fungi. This can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. While numerous studies have identified microbial strains capable of degrading various chlorinated propanes and propenes, research specifically identifying microorganisms or enzymatic pathways involved in the transformation of 1,2,3,3-tetrachloropropene has not been found.

Formation and Characterization of Environmental Transformation Products

Understanding the products formed during the degradation of a parent compound is critical for a complete environmental risk assessment, as these transformation products can sometimes be more toxic or persistent than the original substance. Given the lack of information on the degradation pathways of 1,2,3,3-tetrachloropropene, there is consequently no available data on the formation, identity, or characterization of its environmental transformation products.

Advanced Applications and Industrial Research Focus for 1,2,3,3 Tetrachloro Propene

The chemical compound 1,2,3,3-tetrachloropropene (B1241579), along with its isomers, serves as a critical building block in various advanced industrial applications. Its unique chemical structure, featuring both a double bond and multiple chlorine atoms, allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of high-performance materials. Current research and industrial focus center on its role in producing next-generation refrigerants, specialized agrochemicals, and other high-value chemical compositions.

Conclusion and Future Research Directions

Synthesis of Key Research Advances Regarding 1,2,3,3-Tetrachloro-propene

Research concerning tetrachloropropenes has primarily focused on isomers other than 1,2,3,3-tetrachloropropene (B1241579), with significant advances made in the synthesis and application of compounds like 1,1,2,3-tetrachloropropene. This body of work provides a crucial context for understanding the potential of 1,2,3,3-tetrachloropropene.

Notably, 1,1,2,3-tetrachloropropene has been identified as a key intermediate in the production of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), a refrigerant with a low global warming potential. google.com The synthesis of 1,1,2,3-tetrachloropropene is a multi-step process that often begins with the reaction of ethylene (B1197577) and carbon tetrachloride. google.com Subsequent steps involve dehydrochlorination and chlorination to yield various chlorinated propanes and propenes. google.com For instance, the dehydrochlorination of 1,1,1,2,3-pentachloropropane (B1626564) produces a mixture of 1,1,2,3- and 2,3,3,3-tetrachloropropenes. google.com

Another related compound, 1,1,3,3-tetrachloropropene, is synthesized from the dehydrochlorination of 1,1,1,3,3-pentachloropropane. google.com These established synthetic pathways for isomers highlight the advanced understanding of the reaction mechanisms involved in the production of tetrachloropropenes.

The general approach to synthesizing tetrachloropropenes involves the chlorination of dichloropropenes followed by dehydrochlorination. guidechem.com Isomerization is also a key step in some processes to obtain the desired isomer. guidechem.com While these methods are established for other isomers, specific synthesis routes for 1,2,3,3-tetrachloropropene are not well-documented in existing literature.

Identification of Unexplored Research Avenues and Methodological Challenges

The most significant gap in the current body of research is the lack of specific investigation into 1,2,3,3-tetrachloropropene. While its isomers have been the subject of numerous studies and patents, 1,2,3,3-tetrachloropropene remains largely uncharacterized. This presents a substantial unexplored research avenue.

Key areas for future investigation include:

Fundamental Properties: A thorough examination of the physical and chemical properties of 1,2,3,3-tetrachloropropene is necessary. This includes determining its boiling point, density, and spectral data, which are essential for its identification and handling.

Reactivity and Stability: Understanding the reactivity and stability of 1,2,3,3-tetrachloropropene under various conditions is crucial for developing potential applications and for ensuring safe handling and storage.

Toxicological Profile: The toxicological properties of 1,2,3,3-tetrachloropropene are unknown. Given that related chlorinated compounds can have significant health and environmental impacts, a comprehensive toxicological assessment is imperative.

Methodological challenges in the study of 1,2,3,3-tetrachloropropene are likely to include:

Selective Synthesis: Developing a synthetic route that selectively produces 1,2,3,3-tetrachloropropene without the formation of other isomers will be a significant challenge. This will likely require the development of novel catalysts and reaction conditions.

Purification and Analysis: The separation and purification of 1,2,3,3-tetrachloropropene from a mixture of its isomers will require advanced analytical techniques. Methods such as high-performance liquid chromatography (HPLC) have been used for the analysis of related compounds and could be adapted for this purpose. sielc.com

Isomer Identification: Distinguishing 1,2,3,3-tetrachloropropene from its isomers will necessitate the use of sophisticated analytical methods, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Prospective Directions for Novel Synthetic Routes and Specialized Applications

Future research into 1,2,3,3-tetrachloropropene should focus on the development of novel synthetic methodologies and the exploration of its potential applications.

Novel Synthetic Routes:

Catalytic Dehydrochlorination: The exploration of new catalysts for the dehydrochlorination of pentachloropropane isomers could lead to more selective and efficient syntheses of 1,2,3,3-tetrachloropropene.

Direct Chlorination: Investigating the direct chlorination of specific trichloropropene isomers under controlled conditions could provide a more direct route to 1,2,3,3-tetrachloropropene.

Isomerization Studies: A detailed study of the isomerization of other tetrachloropropene (B83866) isomers could reveal conditions that favor the formation of 1,2,3,3-tetrachloropropene.

Specialized Applications:

Intermediate for Agrochemicals: Some chlorinated propenes serve as intermediates in the synthesis of herbicides. Investigating the potential of 1,2,3,3-tetrachloropropene as a building block for new agrochemicals is a promising avenue.

Monomer for Polymer Synthesis: The presence of a double bond and multiple chlorine atoms suggests that 1,2,3,3-tetrachloropropene could be a candidate as a monomer for the synthesis of specialty polymers with unique properties, such as flame resistance or chemical inertness.

Solvent Properties: Given that many chlorinated hydrocarbons are effective solvents, exploring the solvent properties of 1,2,3,3-tetrachloropropene for specific industrial applications could be worthwhile.

Precursor for Fluorinated Compounds: Following the example of its isomer, 1,1,2,3-tetrachloropropene, which is a precursor to HFO-1234yf, 1,2,3,3-tetrachloropropene could potentially be a precursor for novel hydrofluoroolefins (HFOs) or other fluorinated compounds with desirable environmental properties.

Q & A

Q. What are the common synthetic routes for 1,1,2,3-tetrachloropropene, and how can reaction efficiency be optimized?

Methodological Answer: 1,1,2,3-Tetrachloropropene is synthesized via halogenation or dehydrochlorination reactions. Key methods include:

- Catalytic chlorination : Using FeCl₃ or carbon catalysts under controlled temperatures (rt to 200°C) to promote selective chlorination .

- Alkaline dehydrochlorination : Reacting precursors like 1,1,1,2,3-pentachloropropane with NaOH in aqueous media at 75–80°C for 1–1.5 hours .

- Gas-phase fluorination : Substituting chlorine atoms using fluorinating agents under high-temperature conditions .

Q. Factors influencing efficiency :

- Catalyst selection : FeCl₃ increases reaction rates but may require post-synthesis purification.

- Temperature control : Excessive heat (>200°C) risks side reactions (e.g., polymerization).

- Reagent stoichiometry : Excess NaOH improves dehydrochlorination yield but complicates waste management.

Q. Which spectroscopic and structural characterization techniques are critical for identifying 1,1,2,3-tetrachloropropene?

Methodological Answer:

- NMR spectroscopy :

- IR spectroscopy : C-Cl stretching vibrations (550–650 cm⁻¹) and C=C stretches (1600–1680 cm⁻¹) .

- X-ray diffraction : Resolves crystal structure and validates regioisomeric purity (e.g., distinguishing 1,1,2,3- from 1,1,3,3-tetrachloropropene) .

- Mass spectrometry : Molecular ion peak at m/z 179.86 (C₃H₂Cl₄⁺) and fragment peaks (e.g., Cl₃C⁺ at m/z 117) .

Q. Best practices :

- Use deuterated solvents (CDCl₃) for NMR to avoid interference.

- Compare spectral data with reference libraries (e.g., NIST Chemistry WebBook) .

Advanced Research Questions

Q. How can computational chemistry methods elucidate the electronic properties and reaction pathways of 1,1,2,3-tetrachloropropene?

Methodological Answer:

- Density Functional Theory (DFT) :

- Reaction pathway analysis :

Q. Key parameters :

- Basis set selection (e.g., plane-wave cutoff ≥400 eV for Cl-containing systems).

- Solvent effects (implicit models like COSMO for reaction in aqueous media).

Q. How should researchers resolve contradictions in reported reaction mechanisms involving 1,1,2,3-tetrachloropropene?

Methodological Answer: Conflicting data often arise from variations in experimental design:

- Case study : Substitution reactions with organosulfur compounds yield differing products (allylic vs. vinylic chlorine replacement).

- Root cause : Catalyst choice (FeCl₃ vs. radical initiators) alters mechanistic pathways .

- Resolution :

Replicate studies under identical conditions (solvent, temperature, catalyst loading).

Use isotopic labeling (e.g., ³⁶Cl) to track substitution sites .

Cross-validate with computational models to identify thermodynamically favored products .

Q. Data reconciliation framework :

Compile kinetic data (rate constants, activation energies) across studies.

Perform sensitivity analysis to isolate critical variables (e.g., pH, light exposure).

Q. What are the environmental fate and degradation pathways of 1,1,2,3-tetrachloropropene, and how can they be modeled?

Methodological Answer:

- Hydrolysis : Dominant in aqueous environments, yielding trichloropropanols via nucleophilic attack. Rate depends on pH and temperature .

- Photodegradation : UV exposure cleaves C-Cl bonds, forming dichloroalkenes and Cl⁻ ions. Use time-resolved UV/Vis spectroscopy to track intermediates .

- Biodegradation : Microbial reductive dechlorination under anaerobic conditions. Monitor using GC-MS and ¹³C-labeled substrates .

Q. Modeling tools :

Q. What safety protocols are essential for handling 1,1,2,3-tetrachloropropene in laboratory settings?

Methodological Answer:

- Hazard mitigation :

- Use fume hoods and PPE (nitrile gloves, chemical goggles) due to R20/21/22 hazards (harmful if inhaled, in contact with skin, or swallowed) .

- Store in sealed containers under inert gas (N₂) to prevent moisture-induced decomposition .

- Spill management :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.